The synthesis of trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride typically involves the following method:
For large-scale production, industrial methods mirror these laboratory techniques but are optimized for efficiency, often employing continuous flow systems or larger batch reactors to maximize output while maintaining quality control.
The molecular structure of trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride features:
The pyrrolidine ring can adopt different conformations (endo and exo), influenced by substituent interactions and steric factors. This flexibility can impact the compound's reactivity and interaction with biological targets .
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride can participate in several types of chemical reactions:
Common reagents used in these reactions include alkyl halides or acyl chlorides in the presence of bases for substitution reactions, while oxidation and reduction reactions require careful control of reagent ratios and conditions to avoid side reactions .
The mechanism of action for trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. Upon binding, it may alter their activity, leading to various physiological effects.
Key physical and chemical properties of trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride include:
Risk codes indicate that exposure may lead to serious health effects if ingested or improperly handled, emphasizing the need for safety precautions during laboratory work.
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride has several scientific applications:
The compound's unique structural features make it valuable in exploring new therapeutic avenues, particularly within fields targeting neurological disorders or metabolic diseases .
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride features a saturated five-membered pyrrolidine ring with three distinct substituents: a methoxy group (–OCH₃) at the C4 position, a methyl group (–CH₃) at the N1 nitrogen, and an amino group (–NH₂) at C3. The trans designation indicates that the C3 and C4 substituents reside on opposite faces of the ring plane, a configuration confirmed by the stereodescriptors in its SMILES string (N[C@H]1CN(C)C[C@@H]1OCC.Cl.Cl) [1]. The dihydrochloride salt form enhances stability and aqueous solubility via protonation of the amine group(s).
Table 1: Key Molecular Descriptors
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₇H₁₇N₂O⁺·2Cl⁻ | Charge-neutral core + counterions |
Stereochemistry | (3R,4R) or (3S,4S) enantiomers | Absolute configuration at chiral centers C3, C4 |
Dipole Moment | ~2.5 D (estimated) | Enhanced polarity vs. non-heterocyclic analogs |
PSA (Polar Surface Area) | ~40 Ų | Favorable for membrane permeability |
LogP (Partition Coeff.) | ~0.5 (free base) | Balanced lipophilicity/hydrophilicity |
The trans configuration imposes rigid spatial constraints due to the locked orientation of C3 and C4 functional groups. This reduces conformational flexibility compared to cis isomers, as confirmed by the distinct torsion angles in its crystal lattice [1]. Pseudorotation—a characteristic property of pyrrolidine rings—enables limited ring puckering, allowing the molecule to adopt both endo and exo conformers. This dynamic behavior facilitates optimal binding interactions with biological targets, as observed in analogous pyrrolidine therapeutics [3].
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: